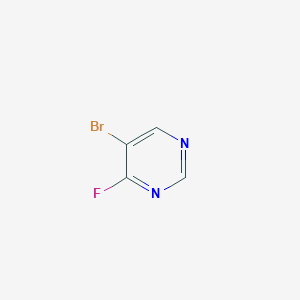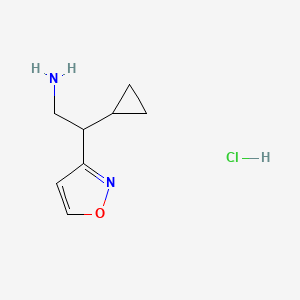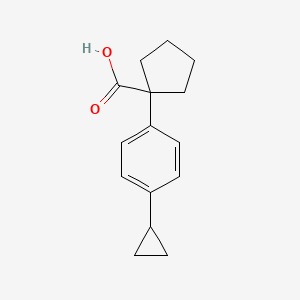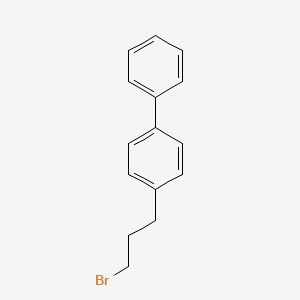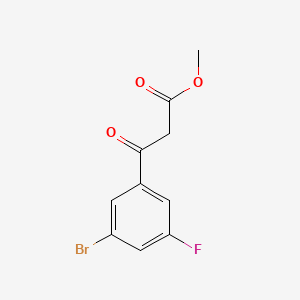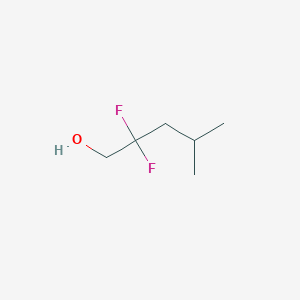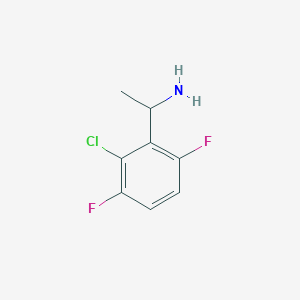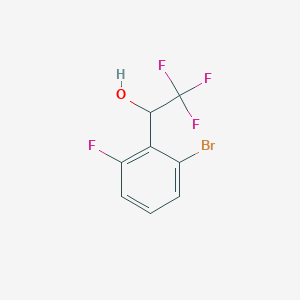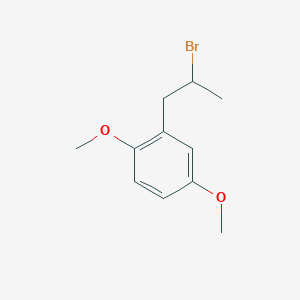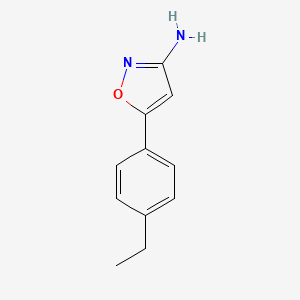
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(2,4-dimethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanal or 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-dimethoxyphenyl)ethane.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting metabolic enzymes such as carbonic anhydrase and acetylcholinesterase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including diaryl methanes and other bromophenol derivatives.
Biological Studies: It is used in studies investigating enzyme inhibition and potential therapeutic applications for diseases such as glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2’,4’-dimethoxyacetophenone: This compound shares a similar structure but has a ketone group instead of an ethanol moiety.
2-Bromo-4,5-dimethoxyphenylmethanol: Another bromophenol derivative with similar functional groups.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H13BrO3 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
2-bromo-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3 |
Clave InChI |
JYYJGFZMJDENSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(CBr)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


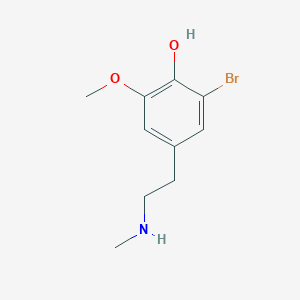
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
